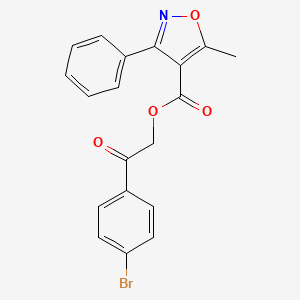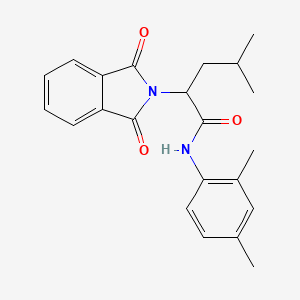![molecular formula C23H18ClN3O4 B11703433 (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドは、クロロフェニル基、メチルフェニル基、ニトロフェニル基を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、コア構造の調製から始まり、その後、さまざまな置換反応によってクロロフェニル基、メチルフェニル基、ニトロフェニル基が導入されます。これらの反応に使用される一般的な試薬には、塩素化剤、ニトロ化剤、ホルミル化剤などがあります。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用が必要です。
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件を最適化し、製造コストを削減し、品質の一貫性を確保するように設計されています。クロマトグラフィーや結晶化などの高度な精製技術を使用することは、最終生成物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドは、次を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲン化剤や求核剤を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
ハロゲン化剤: 塩素、臭素。
求核剤: アンモニア、水酸化物イオン。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はニトロ誘導体を生成する可能性があり、還元はアミンを生成する可能性があります。置換反応は、使用される求核剤に応じて、さまざまな置換誘導体を生じさせる可能性があります。
科学研究の応用
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドは、次を含むいくつかの科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用を含む潜在的な生物活性について研究されています。
医学: 特に特定の疾患の治療における潜在的な治療効果について調査されています。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、その活性を調節することにより効果を発揮し、さまざまな生化学的および生理学的反応をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
- (2E)-N-(4-ブロモフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミド
- (2E)-N-(4-フルオロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミド
- (2E)-N-(4-ヨードフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミド
独自性
(2E)-N-(4-クロロフェニル)-2-[(4-メチルフェニル)ホルマミド]-3-(3-ニトロフェニル)プロプ-2-エンアミドの独自性は、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにあります。類似の化合物と比較して、反応性、安定性、生物活性などが異なる可能性があり、研究や産業における特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
- (2E)-N-(4-bromophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-fluorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-iodophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C23H18ClN3O4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
N-[(E)-3-(4-chloroanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-15-5-7-17(8-6-15)22(28)26-21(14-16-3-2-4-20(13-16)27(30)31)23(29)25-19-11-9-18(24)10-12-19/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+ |
InChIキー |
YIDYLYJMXJEYCB-KGENOOAVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
![methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate](/img/structure/B11703370.png)
![N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)

![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)
![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11703419.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)
